2-(2-Methylphenyl)quinoline

Description

BenchChem offers high-quality 2-(2-Methylphenyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylphenyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

52146-06-2 |

|---|---|

Molecular Formula |

C16H13N |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-(2-methylphenyl)quinoline |

InChI |

InChI=1S/C16H13N/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)17-16/h2-11H,1H3 |

InChI Key |

SLZKSEMOXRULHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

2-(2-Methylphenyl)quinoline CAS number and molecular weight

This guide provides an in-depth technical analysis of 2-(2-Methylphenyl)quinoline (also known as 2-o-tolylquinoline ), a sterically congested 2-arylquinoline scaffold used in medicinal chemistry and organometallic material science.

Chemical Identity & Physicochemical Profile

This compound represents a privileged scaffold where the quinoline core is substituted at the C2 position by an ortho-toluyl group. The presence of the ortho-methyl group introduces significant steric strain, forcing a non-planar conformation between the quinoline and phenyl rings. This "twisted" geometry is a critical feature for disrupting intermolecular

Core Data Table

| Parameter | Value | Technical Note |

| Chemical Name | 2-(2-Methylphenyl)quinoline | Synonym: 2-o-Tolylquinoline |

| CAS Number | 1465-24-3 (verify specific isomer availability) | Note: Isomers such as 2-(p-tolyl) (CAS 15698-54-1) or 3-(o-tolyl) (CAS 57479-09-1) are common. Ensure structural specificity. |

| Molecular Formula | Heterocyclic Aromatic | |

| Molecular Weight | 219.28 g/mol | Monoisotopic Mass: 219.1048 Da |

| LogP (Predicted) | ~4.2 - 4.5 | Highly lipophilic; limited aqueous solubility.[1] |

| H-Bond Acceptors | 1 (Quinoline Nitrogen) | Weak base ( |

| Rotatable Bonds | 1 | Restricted rotation due to ortho-methyl steric clash. |

Part 1: Synthetic Methodology (Self-Validating Protocol)

Rationale: The Suzuki-Miyaura Cross-Coupling

While the Friedländer condensation is a classic route, it often requires harsh conditions (acid/base at high temp) and specific o-aminoaldehyde precursors. The Suzuki-Miyaura cross-coupling is the superior method for research-scale synthesis due to its modularity, mild conditions, and tolerance of the steric hindrance imposed by the ortho-methyl group.

Mechanism of Action: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The steric bulk of the 2-methylphenylboronic acid requires a catalyst system capable of facilitating transmetalation despite the crowded environment.

Protocol: Synthesis of 2-(2-Methylphenyl)quinoline

Reagents:

-

Substrate A: 2-Chloroquinoline (1.0 equiv)

-

Substrate B: 2-Methylphenylboronic acid (1.2 equiv)

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) -

Base: Potassium Carbonate (

) (2.0 equiv)[3] -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

-

Degassing (Critical): Charge a reaction vial with 1,4-dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

-

Assembly: Add 2-Chloroquinoline, 2-Methylphenylboronic acid, and

to the vial. -

Catalyst Addition: Add

quickly under an inert atmosphere. Seal the vial immediately. -

Reaction: Heat the mixture to 100°C (reflux) with vigorous stirring for 12–18 hours .

-

Checkpoint: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting material (2-Chloroquinoline) spot (

) should disappear; a new blue-fluorescent spot (product) will appear.

-

-

Workup:

-

Purification: Purify via Flash Column Chromatography on silica gel.

-

Gradient: 0%

10% EtOAc in Hexane. -

Expectation: The product elutes as a pale yellow oil or solid.

-

Synthetic Workflow Diagram

Caption: Optimized Suzuki-Miyaura coupling workflow for sterically hindered 2-arylquinolines.

Part 2: Applications & Mechanism of Action

Organometallic Ligand Design (OLEDs)

2-(2-Methylphenyl)quinoline is a critical ligand precursor for Iridium(III) complexes used in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).

-

Mechanism: The ortho-methyl group creates steric bulk that prevents the "face-to-face"

-stacking of the planar quinoline rings in the solid state. -

Effect: This suppression of intermolecular interaction reduces concentration quenching (self-quenching), thereby increasing the quantum efficiency of the device. The "twisted" nature also blue-shifts the emission slightly compared to the unsubstituted 2-phenylquinoline.

Medicinal Chemistry (Pharmacophore)

The quinoline scaffold is a "privileged structure" in drug discovery.[6]

-

Target Interaction: The nitrogen atom acts as a Hydrogen Bond Acceptor (HBA) in the active site of enzymes (e.g., kinases or gyrases).

-

Steric Control: The 2-methylphenyl group locks the conformation relative to the quinoline core. In Structure-Activity Relationship (SAR) studies, this is used to probe the size of hydrophobic pockets. If the ortho-methyl analog is active while the para-methyl is not, it indicates a specific steric requirement or a restricted rotational space in the binding pocket.

Structural Logic Diagram

Caption: Impact of the ortho-methyl substituent on material and biological properties.

Part 3: Analytical Characterization

To validate the synthesis of 2-(2-Methylphenyl)quinoline, the following spectral signals are diagnostic:

-

1H NMR (

, 400 MHz):-

Methyl Group: A distinct singlet integrating to 3H around

2.30 - 2.45 ppm . -

Quinoline C3-H: A doublet around

7.8 ppm (characteristic of the 2-substituted quinoline system). -

Aromatic Region: A complex set of multiplets between

7.2 - 8.2 ppm (9 aromatic protons). The ortho-substitution pattern on the phenyl ring will break the symmetry seen in para-substituted analogs.

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]+ Peak: Expected at m/z 220.1 .[1]

-

-

IR Spectroscopy:

-

Absence of N-H stretches (unlike the precursor aniline).

-

Strong C=N stretch around 1590-1620 cm⁻¹ .

-

References

-

Suzuki Coupling Methodology

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

-

Quinoline Synthesis Review

-

Prajapati, S. M., et al. (2014). "Recent advances in the synthesis of quinolines: a review." RSC Advances, 4, 24463-24476.

-

-

OLED Applications (Steric Control)

-

Use of 2-arylquinolines as ligands in Iridium complexes: Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes." Journal of the American Chemical Society, 123(18), 4304–4312.

-

-

Friedländer Synthesis Alternative

-

Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews, 109(6), 2652–2671.

-

Sources

- 1. PubChemLite - 2-(p-tolyl)quinoline (C16H13N) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Fabricating Red Phosphorescent OLEDs using 2-(2-Methylphenyl)quinoline Derivatives

Executive Summary

This application note details the fabrication protocols for red phosphorescent organic light-emitting diodes (PhOLEDs) utilizing 2-(2-Methylphenyl)quinoline (mpq) as the primary cyclometalating ligand. When complexed with iridium(III), this ligand forms Ir(mpq)₂(acac) , a benchmark red emitter known for its high color purity and quantum efficiency.

We present two distinct fabrication methodologies:

-

Vacuum Thermal Evaporation (VTE): For high-performance, multilayer devices.

-

Solution Processing (Spin-Coating): For rapid prototyping and large-area applications.

Target Audience: Materials Scientists, Device Physicists, and R&D Engineers.

Material Fundamentals

The Ligand and Complex

The core ligand, 2-(2-Methylphenyl)quinoline , extends the

-

Ligand: 2-(2-Methylphenyl)quinoline (mpq)

-

Active Emitter: Bis(2-(2-methylphenyl)quinolinato-N,C2’)iridium(III)(acetylacetonate) [Ir(mpq)₂(acac)]

-

Emission Mechanism: Metal-to-Ligand Charge Transfer (MLCT) mixed with Ligand-Centered (LC) transitions, facilitating 100% theoretical internal quantum efficiency via triplet harvesting.

Material Properties Data[1][2][3]

| Property | Value (Approx.) | Note |

| Emission Peak ( | 615 – 625 nm | Deep Red |

| HOMO Level | -5.0 to -5.2 eV | Measured via CV |

| LUMO Level | -2.8 to -3.0 eV | Optical bandgap offset |

| Triplet Energy ( | ~2.0 eV | Requires Host |

| CIE Coordinates | (0.65, 0.[1][2][3]34) | Standard Red |

| Thermal Stability ( | > 300°C | Suitable for VTE |

Device Architecture & Energy Level Alignment

To achieve high efficiency, the device structure must confine triplet excitons within the Emissive Layer (EML). We utilize a "Double Heterostructure" design.

Energy Level Diagram (DOT Visualization)

The following diagram illustrates the critical energy alignment required to prevent triplet quenching and ensure balanced charge injection.

Caption: Energy level alignment showing the charge injection barriers. Note the deep HOMO of TPBi acting as a Hole Blocking Layer (HBL).

Fabrication Protocols

Pre-Fabrication: Substrate Cleaning (Critical)

Standard for both protocols.

-

Ultrasonic Bath: Detergent (Decon 90)

DI Water -

Drying: Nitrogen blow dry.

-

Surface Activation: UV-Ozone or Oxygen Plasma treatment for 15 minutes (Increases ITO work function to ~4.8 eV).

Protocol A: Vacuum Thermal Evaporation (VTE)

Best for: High efficiency, precise thickness control, multilayer stacks.

Materials:

-

HIL: HAT-CN or MoO₃

-

HTL: NPB or TAPC

-

Dopant: Ir(mpq)₂(acac)

-

ETL: TPBi[1]

Step-by-Step Procedure:

-

Chamber Prep: Pump down to base pressure

Torr. -

HIL/HTL Deposition:

-

Evaporate HAT-CN (10 nm) at 0.5 Å/s.

-

Evaporate NPB (40 nm) at 1.0 Å/s.

-

-

Emissive Layer (Co-Evaporation):

-

Simultaneously evaporate CBP (Host) and Ir(mpq)₂(acac) (Dopant).

-

Rate Control: Set Host rate to 1.0 Å/s and Dopant rate to 0.05–0.1 Å/s to achieve 5–10 wt% doping concentration .

-

Target Thickness: 30 nm.[5]

-

-

ETL/HBL Deposition:

-

Evaporate TPBi (40 nm) at 1.0 Å/s. (TPBi blocks holes from escaping the EML).

-

-

Cathode:

-

Evaporate LiF (1 nm) at 0.1 Å/s.

-

Evaporate Aluminum (100 nm) at 2–5 Å/s.

-

Protocol B: Solution Processing (Hybrid)

Best for: Low-cost manufacturing, large area.

Materials:

-

HIL: PEDOT:PSS (Al 4083)[4]

-

EML Ink: CBP and Ir(mpq)₂(acac) dissolved in Chlorobenzene or Toluene.

Step-by-Step Procedure:

-

HIL Deposition:

-

Spin-coat PEDOT:PSS at 3000 rpm for 60s.

-

Anneal at 120°C for 15 min in air to remove water.

-

Transfer to Nitrogen Glovebox (

ppm).

-

-

EML Ink Preparation:

-

Dissolve CBP (10 mg/mL) and Ir(mpq)₂(acac) (0.5 mg/mL) in Toluene.

-

Stir at 50°C for 2 hours. Filter through 0.45

m PTFE filter.

-

-

EML Deposition:

-

Spin-coat ink at 2000 rpm for 45s onto the PEDOT:PSS layer.

-

Baking: Anneal at 80°C for 30 min to remove solvent.

-

-

Top Layer (Vacuum Step):

-

Transfer to evaporator (without air exposure).

-

Deposit TPBi (40 nm), LiF (1 nm), and Al (100 nm) as described in VTE protocol.

-

Workflow Logic & Troubleshooting

Fabrication Workflow

Caption: Decision matrix for fabrication routes. Hybrid approach combines solution EML with vacuum cathode.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| High Leakage Current | Particle contamination or rough ITO. | Filter solutions (0.45 |

| Blue/Purple Emission | Incomplete energy transfer (Host emission). | Increase Ir(mpq)₂(acac) doping conc. (e.g., from 5% to 8%). |

| Low Efficiency (Roll-off) | Triplet-Triplet Annihilation (TTA). | Use a host with higher triplet energy (e.g., TCTA instead of CBP) or widen the recombination zone. |

| High Turn-on Voltage | Large injection barrier. | Check HIL (PEDOT/HAT-CN) thickness; Verify LiF deposition rate. |

References

-

Lamansky, S., et al. "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society, 2001.

-

BenchChem. "A Comparative Guide to OLED Emitters: Benchmarking Ir(2-phq)2(acac)." BenchChem Application Notes, 2025.

-

Tselekidou, D., et al. "Solution-processable red phosphorescent OLEDs based on Ir(dmpq)2(acac) doped in small molecules as emitting layer." Materials Science in Semiconductor Processing, 2023.[6]

-

Ossila. "Ir(MDQ)2(acac) Material Specifications and Energy Levels." Ossila Product Guides.

-

Adachi, C., et al. "High-efficiency red electrophosphorescence devices." Applied Physics Letters, 2001.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs [mdpi.com]

- 3. pure.skku.edu [pure.skku.edu]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. Solution-processable red phosphorescent OLEDs based on Ir(dmpq)2(acac) doped in small molecules as emitting layer | Scilit [scilit.com]

Sublimation techniques for purifying 2-(2-Methylphenyl)quinoline for OLEDs

Application Note: High-Purity Vacuum Gradient Sublimation of 2-(2-Methylphenyl)quinoline for OLED Applications

Executive Summary

In the fabrication of Organic Light Emitting Diodes (OLEDs), material purity is the single most critical determinant of device efficiency and operational lifetime. Impurities in the emissive layer—even at parts-per-million (ppm) levels—act as non-radiative recombination centers (charge traps) and excitonic quenchers.

This Application Note details the purification of 2-(2-Methylphenyl)quinoline (often abbreviated as mpq or 2-mpq ), a critical bidentate ligand used in the synthesis of high-efficiency phosphorescent Iridium complexes (e.g.,

Material Profile & Pre-Sublimation Characterization

Before initiating sublimation, the material must be characterized to define the thermal window. Subliming without knowing the decomposition temperature (

| Property | Value / Description | Note |

| Chemical Name | 2-(2-Methylphenyl)quinoline | Do not confuse with 2-Methylquinoline (Quinaldine), which is a liquid.[1] |

| Formula | MW: ~219.28 g/mol | |

| Appearance | Off-white to pale yellow powder (Crude) | Purified form should be crystalline white/clear. |

| Melting Point ( | ~80–95°C (Estimated range) | Experimental verification via DSC required per batch. |

| Sublimation Point ( | ~140–170°C (at | Dependent on vacuum level. |

| Decomposition ( | >280°C | Determined via TGA (5% weight loss). |

Pre-Purification Protocol (Mandatory)

-

TGA Analysis: Run Thermogravimetric Analysis (TGA) under

flow. Ensure -

Solvent Wash: Crude material from Suzuki coupling should be washed with cold ethanol/hexane to remove bulk organic impurities before vacuum loading. This reduces "bumping" in the vacuum tube.

Experimental Setup: Vacuum Gradient Sublimation

The purification relies on the Mean Free Path (

Equipment Configuration

-

System: Three-Zone Tube Furnace (Quartz tube,

40-60mm). -

Vacuum: Turbo Molecular Pump (TMP) backed by a Rotary Vane Pump. Target base pressure:

Torr. -

Controllers: PID temperature controllers for Source, Gradient, and Deposition zones.

Workflow Diagram

Figure 1: End-to-end purification workflow for OLED ligands.

Detailed Sublimation Protocol

Objective: Isolate ultra-pure 2-(2-Methylphenyl)quinoline crystals while segregating volatile impurities (light fraction) and non-volatile residue (heavy fraction).

Step 1: Loading and Vacuum Establishment

-

Place 2–5g of crude, dried 2-(2-Methylphenyl)quinoline into a quartz or chemically inert ceramic boat.

-

Insert the boat into the Source Zone (Zone 1) of the quartz tube.

-

Insert semi-cylindrical quartz liners (sleeves) into the Deposition Zone to facilitate harvesting.

-

Engage Roughing Pump. Once pressure

Torr, engage Turbo Pump. -

Wait: Allow system to reach

Torr. Rationale: Residual oxygen/moisture at high temps causes irreversible oxidation.

Step 2: Degassing (Crucial Step)

-

Action: Heat Source Zone to ~80°C (below

and -

Duration: 2–4 hours.

-

Mechanism: Removes adsorbed water and trapped solvents (hexane/ethanol). Watch the pressure gauge; a spike indicates outgassing. Proceed only when pressure returns to baseline.

Step 3: Establishing the Gradient

Set the three temperature zones to create a specific profile.

| Zone | Temperature Setting | Function |

| Zone 1 (Source) | 150°C – 170°C | Sublimes the target material. Ramp slowly (2°C/min) to avoid splashing. |

| Zone 2 (Gradient) | 120°C | "Transport Zone." Prevents premature crystallization. |

| Zone 3 (Deposition) | 60°C | "Growth Zone." Target material crystallizes here.[2] |

Note: Since 2-(2-Methylphenyl)quinoline has a relatively low molecular weight, active cooling (chiller set to 15°C) at the far end of the tube may be necessary to trap the product if it travels too far.

Step 4: The Separation Process (Visual Monitoring)

-

Heavy Impurities: Dark, carbonized residue remains in the boat (non-volatile).

-

Target Material: White/Clear needles or plates form in Zone 3 (approx. 100°C–60°C region).

-

Volatile Impurities: Yellow/Orange bands (often isomers or degradation products) will deposit further down the tube (cooler region) or enter the cold trap.

Step 5: Harvesting

-

Cool system to room temperature under vacuum.

-

Vent with high-purity Nitrogen (

) or Argon. Do not vent with air while hot. -

Remove the quartz liner.

-

Selective Scraping: Physically separate the "heart cut" (pure white crystals) from the colored bands at the edges. Discard the colored interface regions.

Post-Purification Validation (Self-Validating System)

A protocol is only trustworthy if verified. The following metrics confirm success:

-

HPLC Purity:

-

Requirement: >99.9% (Area %).

-

Method: C18 Column, Acetonitrile/Water gradient. Look for the disappearance of the "shoulder" peaks present in the crude trace.

-

-

1H NMR Spectroscopy:

-

Verify the integration of the methyl group singlet (~2.3-2.5 ppm) relative to the aromatic protons. Ensure no aliphatic solvent peaks remain.

-

-

Visual Inspection (Blacklight Test):

-

Expose the tube to UV light (365 nm). Impurities often fluoresce a different color (e.g., green/yellow) compared to the blue/violet emission of the pure ligand. This allows for precise physical separation.

-

Sublimation Zone Diagram

Figure 2: Thermal zones and material segregation logic.

Troubleshooting & Causality

-

Issue: Material turns brown/black in the boat.

-

Cause: Temperature too high (

) or vacuum leak (oxidation). -

Fix: Check leak rate; lower Source Temp by 20°C.

-

-

Issue: Product is "fluffy" or amorphous rather than crystalline.

-

Cause: Deposition zone too cold (rapid quenching) or sublimation rate too fast.

-

Fix: Reduce temperature gradient slope; allow slower growth for higher density crystals (better for device stability).

-

-

Issue: Pressure spikes during heating.

-

Cause: Insufficient degassing.

-

Fix: Hold at 80°C for an additional 2 hours before ramping to sublimation temp.

-

References

-

Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428(6986), 911–918. Link

- Schmidbaur, H., et al. (2005). High-Purity Organic Molecular Crystals for Optoelectronics. Advanced Materials.

-

Fujimoto, H., et al. (2016).[3] Influence of material impurities in the hole-blocking layer on the lifetime of organic light-emitting diodes.[4] Applied Physics Letters. Link

-

Drechsel, J., et al. (2006). Influence of Material Purification by Vacuum Sublimation on Organic Optoelectronic Device Performance.[5][6][7] SID Symposium Digest. Link

-

ChemSynthesis. (2023). 2-(2-methylphenyl)quinoline Structure and Properties. (Verifying chemical structure and solid state). Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. i3-opera.ist.or.jp [i3-opera.ist.or.jp]

- 4. pubs.aip.org [pubs.aip.org]

- 5. 53.3: Influence of Material Purification by Vacuum Sublimation on Organic Optoelectronic Device Performance (2006) | J. Drechsel | 32 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Crystallization of 2-(2-Methylphenyl)quinoline Metal Complexes

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The isolation of high-quality single crystals is a critical bottleneck in the structural elucidation and solid-state characterization of novel metal complexes. This is particularly true for compounds such as 2-(2-methylphenyl)quinoline metal complexes, which are of significant interest in medicinal chemistry and materials science due to the versatile coordination chemistry of the quinoline scaffold.[1][2] This document provides a comprehensive guide to the crystallization of this class of compounds, moving beyond simple procedural lists to explain the underlying principles that govern crystal growth. By understanding the "why" behind each step, researchers can intelligently troubleshoot and optimize their crystallization experiments. Detailed, field-tested protocols for slow evaporation, vapor diffusion, and solvent layering are presented, along with visual workflows and a comparative analysis of common solvent systems.

Foundational Principles of Crystallization

The successful crystallization of any compound, including 2-(2-methylphenyl)quinoline metal complexes, hinges on the controlled transition from a soluble state in solution to a highly ordered, solid crystalline lattice. This process is governed by the principle of supersaturation, where the concentration of the solute exceeds its equilibrium solubility.[3] The key to obtaining single crystals suitable for X-ray diffraction is to achieve supersaturation slowly and methodically, allowing for the methodical growth of a few crystal nuclei rather than the rapid precipitation of an amorphous solid or a microcrystalline powder.[4]

Factors that critically influence the crystallization process include:

-

Solvent Choice: The ideal solvent or solvent system will dissolve the compound at a higher temperature or in a larger volume and become a poor solvent as the temperature decreases or the volume is reduced.[4][5]

-

Temperature: Temperature affects solubility. Slow cooling of a saturated solution is a common and effective technique.[6][7]

-

Concentration: The initial concentration of the complex in the solution is a crucial parameter.

-

Purity of the Compound: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor-quality crystals.[8] A purity of at least 80-90% is recommended before attempting crystallization for single-crystal X-ray diffraction.[8]

-

Mechanical Perturbation: Vibrations and disturbances can lead to the formation of multiple small crystals instead of a few large ones.[4]

Core Crystallization Methodologies

The following sections detail the most effective crystallization techniques for 2-(2-methylphenyl)quinoline metal complexes, complete with step-by-step protocols and the rationale behind each procedure.

Slow Evaporation

This technique is often the first approach due to its simplicity and effectiveness for many organometallic compounds.[6][9] It relies on the gradual removal of the solvent, which slowly increases the concentration of the solute to the point of supersaturation and subsequent crystallization.[3]

-

Solvent Selection: Identify a solvent or a co-solvent system in which the 2-(2-methylphenyl)quinoline metal complex is moderately soluble.

-

Dissolution: Dissolve the complex in the chosen solvent to near-saturation. Gentle warming can be used to increase solubility, but be cautious to avoid decomposition.[10]

-

Filtration: Filter the solution through a syringe filter (0.22 µm or 0.45 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.[3][10]

-

Vessel Capping: Cover the vessel with a cap that allows for slow solvent evaporation. This can be achieved by using a cap with a small hole, parafilm with a few needle punctures, or a cotton plug.[10] The rate of evaporation can be controlled by the size and number of perforations.[10]

-

Incubation: Place the vessel in a vibration-free environment at a constant temperature.[3] Monitor for crystal growth over several days to weeks.

Caption: Workflow for the vapor diffusion crystallization method.

Solvent Layering (Liquid-Liquid Diffusion)

This technique is particularly useful when the complex is highly soluble in one solvent and very insoluble in another, and the two solvents are miscible. [6][7]A solution of the complex is carefully layered with a less dense anti-solvent. Crystals form at the interface as the solvents slowly diffuse into one another. [11]

-

Solvent Selection: Choose a "good" solvent in which the complex is soluble and a miscible "anti-solvent" with a different density in which the complex is insoluble. [6][8]2. Solution Preparation: Dissolve the 2-(2-methylphenyl)quinoline metal complex in the denser "good" solvent in a narrow vessel like a test tube or an NMR tube. [7]3. Layering: Carefully and slowly add the less dense "anti-solvent" down the side of the vessel to form a distinct layer on top of the complex solution. [6]A syringe or pipette can be used for this purpose. To avoid disturbing the interface, a buffer layer of the pure "good" solvent can be added before the anti-solvent. [7]4. Diffusion and Crystallization: Seal the vessel and leave it undisturbed. [6]The slow diffusion at the interface will cause the complex to crystallize over time.

Caption: Workflow for the solvent layering crystallization method.

Solvent Systems and Troubleshooting

The choice of solvent is paramount for successful crystallization. [5][6]For 2-(2-methylphenyl)quinoline metal complexes, which are likely to have significant aromatic character, a range of organic solvents should be screened.

| Good Solvent (for dissolving the complex) | Anti-Solvent (for precipitation) | Applicable Technique(s) | Notes |

| Dichloromethane (DCM) | Hexane, Pentane, Diethyl Ether | Vapor Diffusion, Solvent Layering | A very common and effective combination for organometallic complexes. [9]DCM is denser than the anti-solvents. |

| Chloroform | Hexane, Pentane, Ethanol | Vapor Diffusion, Solvent Layering | Similar to DCM, offers good solubility for many complexes. |

| Tetrahydrofuran (THF) | Hexane, Pentane | Vapor Diffusion, Solvent Layering | THF is less dense than chlorinated solvents, which should be considered for layering. |

| Toluene | Hexane, Pentane | Vapor Diffusion, Solvent Layering | Good for aromatic compounds; evaporation is slower than with DCM. |

| Acetonitrile | Diethyl Ether, Tetrahydrofuran | Vapor Diffusion, Solvent Layering | Acetonitrile is polar and can be a good solvent for more polar complexes. |

| Methanol/Ethanol | Diethyl Ether, Hexane | Vapor Diffusion, Solvent Layering | Useful for complexes with some polarity. |

| Dimethylformamide (DMF) | Water, Diethyl Ether | Vapor Diffusion, Solvent Layering | High boiling point, making it unsuitable for slow evaporation. Good for highly insoluble compounds. |

-

Oiling Out: If the complex precipitates as an oil instead of a solid, it means the solution is too supersaturated or the temperature is above the compound's melting point in that solvent mixture. [5][12]To remedy this, try using a more dilute solution, a slower rate of anti-solvent addition or evaporation, or a lower temperature. [5][13]* Formation of Powder: This indicates that nucleation is too rapid. [13]Slow down the crystallization process by reducing the rate of evaporation (fewer holes in the cap), using a slower diffusion rate (lower temperature), or using a slightly better solvent system. [6][12]* No Crystals Form: The solution may not be reaching supersaturation. [12][13]Try a poorer solvent or a better anti-solvent. If using slow evaporation, increase the rate of evaporation slightly. Seeding the solution with a tiny crystal from a previous batch can also induce crystallization. [5]* Small or Needle-like Crystals: This is often due to rapid crystal growth. [5]Slowing down the process, as described above, can lead to larger, more well-defined crystals.

Conclusion

The crystallization of 2-(2-methylphenyl)quinoline metal complexes is an empirical science that requires patience and a systematic approach. By understanding the fundamental principles of solubility and supersaturation, and by methodically applying techniques such as slow evaporation, vapor diffusion, and solvent layering, researchers can significantly increase their chances of obtaining high-quality single crystals. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful crystallization and subsequent structural analysis of this important class of compounds.

References

- Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

- Li, Y., et al. (2013). Synthesis, Crystal Structures, and Antibacterial Evaluation of Metal Complexes Based on Functionalized 2-phenylquinoline Derivatives. Journal of the Chinese Chemical Society.

- Zhang, Y., et al. (2025). Determining factors in the growth of MOF single crystals unveiled by in situ interface imaging. ResearchGate.

- (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide - PMC.

- Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.

- (n.d.). Guide for crystallization.

- (n.d.). Slow Evaporation Method.

- University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography.

- KU Leuven. (2026, February 6). How to crystallize your sample. X-ray Core.

- (n.d.). Request PDF: Quinoline-based metal complexes: Synthesis and applications.

- (n.d.). crystallography-crystallization-guide.pdf. IMSERC.

- (2021, February 28). Crystallisation. The Schlenk Line Survival Guide.

- (2022, August 16). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts.

- (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Chemistry.

- (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 8. unifr.ch [unifr.ch]

- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. Slow Evaporation Method [people.chem.umass.edu]

- 11. imserc.northwestern.edu [imserc.northwestern.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Quantum Yield of Ir(mpq)₂acac Complexes

Core Directive & Executive Summary

Welcome to the Advanced Materials Technical Support Center. You are likely accessing this guide because your red-emitting iridium complex, specifically based on the 2-(2-methylphenyl)quinoline (mpq) ligand, is exhibiting lower-than-expected Photoluminescence Quantum Yield (PLQY).

The Diagnosis: Ir(mpq)₂acac is a classic "deep red" emitter. Its low QY is rarely due to a single factor. It is typically a convergence of intrinsic non-radiative decay (governed by the Energy Gap Law) and extrinsic quenching (impurity or aggregation). The methyl group at the ortho position (2-position) of the phenyl ring introduces significant steric bulk, twisting the ligand and distorting the octahedral geometry. While this prevents self-quenching to some degree, it can also lower the energy barrier to non-emissive Metal-Centered (MC) states.

The Solution Strategy: This guide utilizes a "Hardware/Software/Environment" troubleshooting model:

-

Hardware (Synthesis): Eliminating chloride impurities and isomer contamination.

-

Software (Molecular Design): Rigidifying the ligand frame to suppress vibrational quenching.

-

Environment (Matrix): Optimizing the host-guest system to prevent Triplet-Triplet Annihilation (TTA).

Module 1: Synthesis & Purification Troubleshooting ("The Hardware")

User Issue: "My synthesized complex is dark red/brown and has a PLQY < 10% in solution."

Root Cause Analysis:

The most common failure point is the incomplete cleavage of the chloro-bridged dimer intermediate

Protocol 1: The "Glycerol Method" for Isomer Purity

Standard 2-ethoxyethanol methods often fail to drive the sterically hindered mpq ligand into the fac-configuration.

Step-by-Step Methodology:

-

Dimer Formation: React

with excess 2-(2-methylphenyl)quinoline (2.5 eq) in 2-ethoxyethanol/water (3:1) at reflux (110°C) for 24h.-

Checkpoint: The precipitate must be filtered and washed with water, then hexane. Do not proceed if the solid is sticky/tar-like.

-

-

Ligand Exchange (The Critical Step): Suspend the dimer and acetylacetone (acac) (3 eq) in glycerol rather than ethoxyethanol.

-

High-Temp Activation: Heat to 180-200°C for 12-18 hours under

.-

Scientific Rationale: The high boiling point of glycerol allows the reaction to overcome the steric barrier of the ortho-methyl group, thermodynamically favoring the fac-isomer over the mer-isomer.

-

-

Purification:

-

Precipitate in water.

-

Flash Chromatography: Silica gel (DCM:Hexane 1:1).

-

Mandatory: High-Vacuum Sublimation (

Torr, ~280°C).

-

Visualizing the Workflow:

Figure 1: Synthetic pathway decision tree highlighting the Glycerol Method for overcoming steric hindrance in mpq ligands.

Module 2: Molecular Design ("The Software")

User Issue: "My compound is pure, but the QY is capped at 0.2-0.3. How do I break the Energy Gap Law?"

Technical Insight:

Red emitters suffer from the Energy Gap Law , where the non-radiative decay rate (

The Fix: Rigidification & Ligand Field Tuning To improve QY, you must raise the energy of the MC states relative to the MLCT state.

Strategy A: Ancillary Ligand Substitution

Replace the acac ligand.[1] While acac is standard, it often results in "floppy" complexes.

-

Recommendation: Use pic (picolinate) or bulky ketoiminates.

-

Why: Picolinate is a stronger field ligand than acac, which destabilizes the MC states (pushes them higher in energy), reducing thermal quenching.

Strategy B: Steric Interlocking (The "dmpq" approach)

If you are using mpq (2-(2-methylphenyl)quinoline), consider switching to dmpq (2-(3,5-dimethylphenyl)quinoline) or adding a bulky group to the ancillary ligand.

-

Mechanism: The ortho-methyl in mpq causes twisting. Adding methyls at the 3,5 positions (dmpq) or using a bulky ancillary ligand (like dipba) suppresses molecular vibrations in the excited state. This reduces the reorganization energy and decreases

.

Comparative Data Table:

| Complex | Ancillary Ligand | Emission | PLQY (Solution) | Mechanism of Improvement |

| Ir(mpq)₂acac | acetylacetonate | ~620 (Red) | 0.15 - 0.25 | Baseline (prone to MC quenching) |

| Ir(mpq)₂pic | picolinate | ~615 (Red) | 0.35 - 0.45 | Stronger field ligand raises MC state |

| Ir(dmpq)₂acac | acetylacetonate | ~605 (Red-Orange) | 0.60 - 0.80 | Rigidification suppresses vibrations |

| Ir(mpq)₂(dipba) | diisopropylbenzamidinate | ~625 (Deep Red) | 0.30 - 0.40 | Bulky ancillary prevents aggregation |

Visualizing the Quenching Pathway:

Figure 2: Simplified Jablonski diagram showing the competition between Phosphorescence and Thermal Activation to the non-emissive MC state.

Module 3: Matrix Integration ("The Environment")

User Issue: "The powder glows brightly, but my OLED device/thin film is dim."

Diagnosis: Triplet-Triplet Annihilation (TTA) or improper Host Triplet Energy (

Protocol: Host Selection & Doping

-

Doping Concentration:

-

Do not use 100% neat films. Ir(mpq) complexes stack efficiently due to the planar quinoline, leading to severe concentration quenching.

-

Optimal Range: 3% to 8% by weight in a host matrix.

-

-

Host Energy Matching:

-

The Triplet Energy of the Host (

) must be significantly higher than the Triplet Energy of the Dopant ( -

Ir(mpq)₂acac

-

Bad Host: Alq3 (

is too low; host quenches dopant). -

Good Hosts:

-

CBP: Standard, but can be unstable.

-

TCTA: Excellent hole transport, high

. -

BBeSq: Suitable for deep red, good electron transport.

-

-

Frequently Asked Questions (FAQ)

Q: Why is my emission shifting blue when I add the methyl group? A: The ortho-methyl group creates steric clash, preventing the ligand from becoming perfectly coplanar. This reduces the effective conjugation length of the ligand, which increases the energy gap (Blue Shift) compared to the unsubstituted 2-phenylquinoline.

Q: Can I use column chromatography alone for purification? A: No. While chromatography removes organic impurities, it cannot effectively remove trace isomers or inorganic salts trapped in the lattice. Sublimation is non-negotiable for device-grade QY.

Q: Why does the solution turn green during synthesis? A: This usually indicates the formation of an oxidized impurity or a specific degradation product of the quinoline ligand. If this happens, discard the batch; the "green species" is a potent triplet quencher.

References

-

Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society.

-

Tsuboyama, A., et al. (2003). "Homoleptic Cyclometalated Iridium Complexes with Highly Efficient Red Phosphorescence and Application to Organic Light-Emitting Diodes." Journal of the American Chemical Society.

-

Kim, D., et al. (2011).[2] "Highly Efficient Red Phosphorescent Dopants in Organic Light-Emitting Devices."[2][3][4][5] Advanced Materials. (Discusses Ir(dmpq)₂acac efficiency).

-

Li, J., et al. (2013). "Synthetic control of excited-state properties in cyclometalated iridium(III) complexes." Inorganic Chemistry. (Details on ancillary ligand effects).

-

Ossila Product Data. "Ir(dmpq)2(acac) Specifications and Quantum Yields."

Sources

Technical Support Guide: Purification of 2-(2-Methylphenyl)quinoline

Topic: Removal of unreacted aniline from 2-(2-Methylphenyl)quinoline Ticket ID: PUR-Q-2024-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Problem Analysis

The Challenge: Separating aniline (starting material) from 2-(2-Methylphenyl)quinoline (product) is a classic "separation of close bases" problem. Both compounds are aromatic amines with similar basicity.

-

Aniline (

): Primary amine. -

Quinoline Derivative (

): Tertiary amine (pyridine-like nitrogen).

Why Standard Methods Fail:

Because the

The Solution: The most robust method exploits the chemical difference between the amines rather than their physical properties. We will convert the primary amine (aniline) into a neutral amide (acetanilide) using acetic anhydride, rendering it non-basic. The tertiary amine (quinoline) cannot react and remains basic, allowing for easy separation via acid-base extraction.

Primary Protocol: Chemical Scavenging (Acetylation)

This is the "Gold Standard" method for purifying tertiary amines from primary amine contaminants.

Reagents Required:

-

Acetic Anhydride (

) -

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

)

Step-by-Step Methodology:

-

Derivatization (The Scavenge):

-

Dissolve the crude mixture in a minimal amount of inert solvent (e.g., toluene) or use the neat crude oil.

-

Add 1.2 - 1.5 equivalents of Acetic Anhydride relative to the estimated remaining aniline.

-

Tip: If aniline content is unknown, add

until a small aliquot shows no primary amine spot on TLC (ninhydrin stain). -

Heat to

for 30–60 minutes. -

Mechanism: Aniline converts to Acetanilide (Neutral). The Quinoline remains a Tertiary Amine (Basic).

-

-

Acid Wash (The Separation):

-

Cool the mixture and dilute with DCM.

-

Wash the organic layer with 1M HCl (

). -

Crucial Step: The Quinoline protonates and moves to the Aqueous Acidic Layer . The neutral Acetanilide stays in the Organic Layer .

-

Save the Aqueous Layer! (A common error is discarding the aqueous layer thinking the product is organic).

-

-

Liberation (Recovery):

-

Final Extraction:

-

Extract the basic aqueous mixture with DCM (

). -

Dry combined organics over

, filter, and concentrate.[5]

-

Workflow Visualization

Caption: Logical flow for the chemical scavenging of aniline using acetic anhydride.

Secondary Protocol: Chromatographic Purification

If chemical modification is not permissible, you must use Flash Column Chromatography. However, basic quinolines often "tail" (streak) on silica gel due to interaction with acidic silanol groups.

Optimization Table

| Component | Recommendation | Mechanism of Action |

| Stationary Phase | Standard Silica Gel (40-63 | Separation matrix. |

| Mobile Phase | Hexanes : Ethyl Acetate (Gradient) | Standard polarity adjustment. |

| Modifier (Critical) | 1% Triethylamine (TEA) | Blocks acidic silanol sites on silica, sharpening the quinoline peak. |

| Detection | UV (254 nm) | Both compounds are UV active. |

| Elution Order | 1. Aniline (Less Polar*)2. Quinoline | Note: While aniline is generally less polar than quinoline, the elution order can flip depending on the specific quinoline substituents and the pH of the silica. Always run a TLC co-spot. |

Troubleshooting Decision Tree:

Caption: Decision matrix for selecting the optimal purification strategy.

Physical Data & Solubility Profile

Understanding the solubility differences after chemical modification is key to the extraction's success.

| Compound | State | Solubility (1M HCl) | Solubility (DCM) | |

| Aniline | Liquid | ~4.6 | Soluble (Salt) | Soluble (Base) |

| Acetanilide (Derivatized Aniline) | Solid | Neutral | Insoluble | Soluble |

| 2-(2-Methylphenyl)quinoline | Solid/Oil | ~4.9 | Soluble (Salt) | Soluble (Base) |

Frequently Asked Questions (FAQ)

Q1: The acetic anhydride reaction turned my mixture dark/black. Is my product ruined? A: Not necessarily. Aniline oxidizes easily, and the heat from the acetylation can accelerate this, forming dark "tar." However, the quinoline ring is very stable. Proceed with the acid wash; the dark tarry impurities usually stay in the organic layer (acetanilide layer), while the quinoline moves to the clear aqueous acid layer.

Q2: I formed an emulsion during the extraction. What do I do? A: Basic extractions often emulsify.

-

Filter: Pass the biphasic mixture through a pad of Celite.

-

Brine: Add saturated NaCl solution.

-

Time: Allow it to sit for 20+ minutes.

-

DCM vs. EtOAc: If using EtOAc, switch to DCM; the higher density often helps break emulsions better than EtOAc.

Q3: Can I use recrystallization instead? A: Yes, but only if the aniline content is low (<5%). 2-Substituted quinolines often crystallize well from Ethanol or Ethyl Acetate/Hexane . If aniline content is high, it will co-crystallize or prevent the lattice from forming (oiling out). Use the acetylation method first to bulk-remove aniline, then recrystallize for final polish.

Q4: Why not use Diazotization (

References

-

Organic Syntheses , Coll.[6] Vol. 1, p. 478 (1941); Vol. 8, p. 96 (1928). Quinoline Synthesis and Purification.[1][3][4][6][7]

-

BenchChem Technical Guides. Comparison of Quinoline Purification Techniques.

-

Williams, R. pKa Data Compiled for Nitrogen Heterocycles. Organic Chemistry Data.[1][6][8]

-

National Institutes of Health (NIH). Solubility and Stability of Quinoline Derivatives.

- Vogel, A.I.Textbook of Practical Organic Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Aniline, Acetic Anhydride, and Quinoline derivatives before handling.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Purification of Quinoline - Chempedia - LookChem [lookchem.com]

- 5. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Optimizing thermal stability of 2-(2-Methylphenyl)quinoline based emitters

Technical Support Center: Thermal Stability Optimization for 2-(2-Methylphenyl)quinoline Emitters

-

Product Series: Ir(III) Bis-Cyclometalated Complexes (Ir(mpq)₂ / Ir(dmpq)₂ derivatives)

-

Primary Application: Red/Orange Phosphorescent OLEDs (PHOLEDs)

-

Support Level: Tier 3 (Advanced Materials Science)

Introduction

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers experiencing thermal instability with 2-(2-Methylphenyl)quinoline (mpq) based emitters.

While the mpq ligand scaffold provides excellent color purity and quantum efficiency (due to the twisted conformation induced by the ortho-methyl group), this same steric twist often compromises the packing density and thermal robustness of the final film. This guide addresses the three most common failure modes: Sublimation Decomposition , Low Glass Transition Temperature (

Module 1: Structural Integrity & Synthesis

Issue: "My complex decomposes or turns black during vacuum sublimation purification."

Diagnosis: The ortho-methyl group on the phenyl ring is metabolically and thermally active. While it prevents self-quenching, it is susceptible to benzylic oxidation if trace oxygen is present, or ligand dissociation if the ancillary ligand bond is weak.

Troubleshooting Protocol:

| Parameter | Specification / Action |

| Vacuum Level | Must be |

| Temperature Ramp | Do not overshoot. Ramp rate: 1-2 °C/min. Hold at 20°C below expected |

| Ancillary Ligand | If using acac (acetylacetonate), consider switching to pic (picolinate) or fptz (fluorophenyltetrazole). Acac complexes often have lower dissociation energies ( |

| Visual Check | Black Residue: Indicates decomposition (Ligand loss). White/Yellow Ash: Indicates impurities/precursors. |

Q: Why does my Ir(mpq)₂(acac) yield drop after sublimation?

A: The Ir-O bond in the acac ancillary ligand is often the "weakest link." At temperatures

-

Fix: Modify the ancillary ligand to a rigid, chelated structure like 3,7-diethyl-4,6-nonanedione to increase steric bulk and bond strength, or switch to a heteroleptic design with a stronger field strength ligand.

Module 2: Thermal Characterization (TGA/DSC)

Issue: "The film crystallizes or creates 'dark spots' during device operation."

Diagnosis:

This is a

Experimental Workflow: Thermal Profiling

-

TGA (Thermogravimetric Analysis):

-

Measure

(Temperature at 5% weight loss).[1] -

Target:

. -

Note: If weight loss occurs

, residual solvent is present. Recrystallize in Dichloromethane/Hexane before testing.

-

-

DSC (Differential Scanning Calorimetry):

-

Cycle 1: Heat to 300°C (erase thermal history). Cool rapidly.

-

Cycle 2: Heat at 10°C/min. Look for the step transition (

). -

Warning: If you see a sharp exothermic peak after

, your material is "Cold Crystallizing." This is fatal for OLED lifetime.

-

Data Comparison: Ligand Engineering Effects

| Compound | Ligand Modification | Stability Verdict | ||

| Ir(mpq)₂(acac) | None (Base) | ~110 | 320 | Low (Prone to aggregation) |

| Ir(dmpq)₂(acac) | 3,5-Dimethyl | ~135 | 345 | Medium (Better packing) |

| Ir(tBu-mpq)₂(acac) | tert-Butyl on Quinoline | ~160 | 380 | High (Steric bulk locks morphology) |

Q: How do I increase

Module 3: Device Integration & Stability

Issue: "Efficiency rolls off drastically at high brightness/temperature."

Diagnosis: This is likely Triplet-Triplet Annihilation (TTA) exacerbated by thermal energy. As temperature rises, exciton mobility increases. If the 2-MPQ emitters are not perfectly dispersed, they aggregate.

Mechanism of Failure:

Optimization Strategy: The "Host-Lock" Method

Do not rely solely on the emitter's stability. You must match the emitter to a high-

Recommended Hosts for 2-MPQ Emitters:

-

CBP: Standard, but

(~62°C) is too low for high-stability 2-MPQ devices. Avoid. -

mCP: Better triplet energy, but morphological stability is moderate.

-

BAlq / BBeq₂: Excellent thermal stability, but check triplet energy levels to prevent back-transfer.

-

High-

Mix: Co-host systems (e.g., TCTA:TPBi) are recommended to freeze the morphology.

Visualizing the Optimization Pathway

The following diagram illustrates the decision matrix for troubleshooting thermal instability in 2-MPQ emitters.

Caption: Decision matrix for diagnosing and resolving thermal instability in 2-MPQ based OLED emitters.

References

-

Kim, D., et al. (2011).[2] "Highly Efficient Red Phosphorescent Dopants in Organic Light-Emitting Devices."[2] Advanced Materials.

-

Baranoff, E., et al. (2008).[3] "Sublimation Not an Innocent Technique: A Case of Bis-Cyclometalated Iridium Emitter for OLED." Inorganic Chemistry.

-

Lee, S., et al. (2013).[2] "Low Roll-Off and High Efficiency Orange Organic Light Emitting Diodes with Controlled Co-Doping." Advanced Functional Materials.

-

Ossila Product Data. "Ir(dmpq)2(acac) Thermal Properties and Spectra."

-

BenchChem Technical Support. "Optimization of Annealing Temperature for Ir(2-phq)2(acac) Thin Films."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 2-(2-Methylphenyl)quinoline

In the landscape of pharmaceutical and materials science, quinoline derivatives represent a class of heterocyclic compounds of paramount importance, forming the structural core of numerous bioactive molecules and functional materials.[1][2][3][4][5] The precise structural characterization of these molecules is a non-negotiable prerequisite for understanding their structure-activity relationships and ensuring the integrity of novel chemical entities. Among the arsenal of analytical techniques available to the modern researcher, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the cornerstone for unambiguous structure elucidation.[2]

This guide provides an in-depth analysis of the 1H NMR spectrum of a representative quinoline derivative, 2-(2-Methylphenyl)quinoline. We will delve into the causality behind experimental choices, from sample preparation to data acquisition, and present a detailed interpretation of the spectral data. Furthermore, we will objectively compare the capabilities of 1H NMR with alternative analytical techniques, offering a holistic perspective for researchers, scientists, and drug development professionals engaged in the characterization of complex organic molecules.

Part 1: Mastering the Technique - A Protocol for High-Quality 1H NMR Data Acquisition

The quality of an NMR spectrum is profoundly dependent on the meticulous preparation of the sample and the judicious selection of acquisition parameters. A flawed protocol will invariably lead to spectra marred by artifacts, poor resolution, and low signal-to-noise, obscuring the critical information required for accurate structural assignment. The following protocol is designed as a self-validating system to ensure reproducible, high-fidelity results.

Step-by-Step Experimental Protocol for 1H NMR Analysis

1. Sample Preparation:

-

Analyte Quantity: Weigh approximately 5-10 mg of dry, pure 2-(2-Methylphenyl)quinoline.[6] This quantity is optimal for achieving a high signal-to-noise ratio in a reasonable timeframe without introducing issues of solution viscosity that can broaden spectral lines.

-

Solvent Selection & Use: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3).[7][8] Deuterated solvents are essential as they are "invisible" in the 1H NMR spectrum, preventing the overwhelmingly large solvent signal from obscuring the analyte peaks.[6] The deuterium signal also serves as the reference frequency for the spectrometer's lock system, which stabilizes the magnetic field.[8]

-

Internal Standard: Although modern spectrometers can reference the residual solvent peak, adding a drop of a solution containing an internal standard like tetramethylsilane (TMS) provides an absolute chemical shift reference (δ = 0.00 ppm).

-

Filtration: To ensure optimal magnetic field homogeneity, the sample must be free of all solid particulates. Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[7] Suspended particles disrupt the magnetic field, leading to broadened peaks and poor spectral resolution.

-

Labeling: Clearly label the NMR tube with the sample identity and your notebook reference number.

2. Spectrometer Setup and Data Acquisition:

-

Instrumentation: This protocol is based on a standard 400 MHz NMR spectrometer.

-

Locking & Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. This lock signal is used to compensate for any magnetic field drift during the experiment. Subsequently, "shim" the magnetic field by adjusting the current in the shimming coils. This process optimizes the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.[2]

-

Setting Acquisition Parameters: The choice of acquisition parameters is a balance between resolution, sensitivity, and experimental time.[9]

-

Spectral Width (SW): Set a spectral width of approximately 12-15 ppm.[10][11] This range is sufficient to encompass the aromatic protons (typically 7-9 ppm), the methyl protons (~2.4 ppm), and the TMS reference at 0 ppm.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.[2] The signal-to-noise ratio improves proportionally to the square root of the number of scans.[12]

-

Acquisition Time (AT): An acquisition time of 2-4 seconds is generally adequate.[12] This parameter influences the digital resolution of the spectrum.

-

Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. This is the time allowed for the nuclei to relax back to their equilibrium state before the next pulse sequence begins. For quantitative analysis, this delay should be at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.[13]

-

Workflow for 1H NMR Analysis

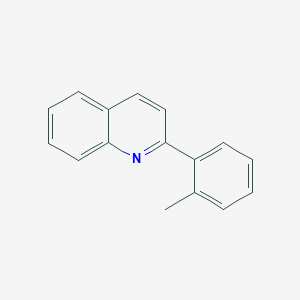

Caption: Structure of 2-(2-Methylphenyl)quinoline with proton labeling.

Predicted 1H NMR Spectral Data

The spectrum is dominated by signals in the aromatic region (7.0-8.5 ppm) and a characteristic singlet for the methyl group in the aliphatic region.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-Me | ~ 2.4 | Singlet (s) | 3H | The methyl group protons are chemically equivalent and have no adjacent protons, resulting in a singlet. Its position is typical for a methyl group attached to an aromatic ring. [14] |

| H-3, H-4, H-5, H-6, H-7, H-8 | 7.5 - 8.2 | Multiplet (m) | 6H | These protons on the quinoline ring system are in a complex electronic environment. They will appear as a series of doublets, triplets, and multiplets due to coupling with their neighbors. H-8 is often shifted furthest downfield due to the anisotropic effect of the heterocyclic ring. |

| H-3', H-4', H-5', H-6' | 7.2 - 7.5 | Multiplet (m) | 4H | Protons on the methylphenyl ring will also appear as a complex multiplet in the aromatic region, slightly upfield from some of the quinoline protons. |

Part 3: A Comparative Analysis of Structural Elucidation Techniques

While 1H NMR is the primary tool for structural analysis, a comprehensive characterization often relies on a suite of complementary techniques. Each method provides a unique piece of the structural puzzle.

Alternative and Complementary Methods

-

13C NMR Spectroscopy: This technique probes the carbon backbone of the molecule. For 2-(2-Methylphenyl)quinoline, a proton-decoupled 13C NMR spectrum would show a distinct signal for each unique carbon atom.

-

Strengths: Provides direct information about the carbon skeleton and the number of non-equivalent carbons. Spectra are often simpler to interpret than complex 1H NMR spectra as proton-carbon couplings are removed. [2] * Weaknesses: 13C has a low natural abundance (~1.1%), making it significantly less sensitive than 1H NMR. This necessitates a higher sample concentration or much longer acquisition times.

-

-

2D NMR Spectroscopy (COSY & HSQC): Two-dimensional NMR experiments reveal correlations between nuclei.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. Cross-peaks in a COSY spectrum directly identify which protons are spin-coupled to each other. This is invaluable for tracing the connectivity through the complex aromatic regions of 2-(2-Methylphenyl)quinoline, allowing for unambiguous assignment of adjacent protons. [2] * HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. [2]This experiment definitively links a proton signal to the carbon it is attached to, bridging the information from both 1H and 13C spectra.

-

Strengths: Provides definitive connectivity information that can be difficult or impossible to extract from 1D spectra alone.

-

Weaknesses: Requires longer experimental times and more sophisticated data processing and interpretation skills.

-

-

Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ions.

-

Strengths: Extremely sensitive, requiring very little sample. It provides the exact molecular weight and, through high-resolution MS, the molecular formula. Fragmentation patterns can offer clues about the molecule's substructures.

-

Weaknesses: As a "destructive" technique, the sample cannot be recovered. Crucially, MS does not provide detailed information about the specific arrangement and connectivity of atoms (isomerism), which is the primary strength of NMR.

-

Comparative Summary

| Technique | Information Provided | Sensitivity | Strengths | Limitations |

| 1H NMR | Proton environment, count, and connectivity | High | Fast, non-destructive, provides detailed structural connectivity. | Complex spectra can be difficult to interpret fully. |

| 13C NMR | Carbon environment and count | Low | Direct view of the carbon skeleton, simpler spectra. | Long acquisition times, requires more sample. |

| 2D NMR | Definitive H-H and C-H correlations | Moderate | Unambiguous assignment of complex spectra. | Longer experimental times, complex data interpretation. |

| Mass Spec. | Molecular weight and formula | Very High | Exceptional sensitivity, provides molecular formula. | Destructive, does not distinguish between isomers. |

Synergistic Relationship of Analytical Techniques

Caption: The complementary roles of different analytical techniques in structural elucidation.

Conclusion

The structural elucidation of a novel compound like 2-(2-Methylphenyl)quinoline is a puzzle solved not by a single tool, but by the intelligent application of several complementary techniques. 1H NMR spectroscopy serves as the foundational experiment, offering a rapid, non-destructive, and information-rich window into the molecule's proton framework. Its data, when meticulously acquired, provides the essential clues for a preliminary structural assignment.

However, for complete and unambiguous characterization, a senior scientist must leverage the synergistic power of other methods. 13C NMR reveals the carbon skeleton, 2D NMR techniques like COSY and HSQC provide definitive proof of atomic connectivity, and mass spectrometry confirms the elemental composition. Together, these techniques form a self-validating analytical workflow, ensuring the highest degree of scientific integrity and providing the trustworthy, authoritative data required for publication, patenting, and advancing drug development pipelines.

References

- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Repository - University of North Carolina at Wilmington.

- NMR Sample Preparation. University of Ottawa.

- How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.

- 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Science Publishing.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- How do I choose the right acquisition parameters for a quantitative NMR measurement? LibreTexts Chemistry.

- THE ACQUISITION PARAMETERS. University of Missouri-St. Louis.

- Basics of NMR Sample preparation and analysis of NMR analysis data. Mesbah Energy.

- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.

- NMR acquisition parameters and qNMR. Nanalysis.

- NMR Sample Preparation. Western University.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. American Chemical Society.

- NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.

- Tables For Organic Structure Analysis. University of Potsdam.

- NMR data acquisition. Metabolomics-Forum.

- NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments.

- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry.

- NMR Chemical Shifts of Impurities. Sigma-Aldrich.

- Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications.

- Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between chalcones and acetone. IUCr Journals.

- Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu.

- Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica.

- 2-Phenylquinoline. PubChem.

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington.

- Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research.

- 1-METHYL-2-QUINOLINONE(606-43-9) 1H NMR spectrum. ChemicalBook.

- ¹H NMR spectrum of quinoline 2. ResearchGate.

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. eijppr.com [eijppr.com]

- 6. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 7. How To [chem.rochester.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 10. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 11. r-nmr.eu [r-nmr.eu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 14. carlroth.com [carlroth.com]

Comparative Characterization Guide: 2-o-Tolylquinoline vs. Regioisomers

Executive Summary & Scientific Context

2-o-tolylquinoline (CAS: 1762-19-2) represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for antimalarial and anticancer agents. In synthetic workflows—often involving Friedländer condensation or Suzuki-Miyaura coupling—the formation of regioisomers (specifically the para-tolyl and meta-tolyl analogues) is a common challenge.

This guide provides a definitive protocol for distinguishing 2-o-tolylquinoline from its isomers. Unlike simple aliphatic compounds, the differentiation here relies heavily on the "Ortho Effect" in Mass Spectrometry and specific Out-of-Plane (OOP) bending vibrations in FTIR.

The Core Challenge

-

Target: 2-o-tolylquinoline (Sterically hindered, potential for intramolecular interaction).

-

Alternative/Impurity: 2-p-tolylquinoline (Sterically unhindered, linear conjugation).

-

Molecular Weight: Identical (

g/mol ). DIFFERENTIATION requires structural spectroscopy, not just mass measurement.

FTIR Characterization: The Fingerprint Approach[1]

Fourier Transform Infrared Spectroscopy (FTIR) is the primary tool for rapid non-destructive differentiation. The steric bulk of the ortho-methyl group distorts the planarity of the biaryl system compared to the para-isomer, subtly shifting conjugation bands, but the definitive identification lies in the fingerprint region (600–900 cm⁻¹).

Comparative Spectral Data (Predicted & Literature-Based)

| Functional Group | Vibration Mode | 2-o-tolylquinoline (Target) | 2-p-tolylquinoline (Alternative) | differentiation Logic |

| C-H (Aliphatic) | Stretch ( | 2920–2960 cm⁻¹ | 2920–2960 cm⁻¹ | Non-diagnostic : Both contain methyl groups. |

| C-H (Aromatic) | Stretch ( | 3030–3060 cm⁻¹ | 3030–3060 cm⁻¹ | Non-diagnostic : Both contain aromatic rings. |

| Quinoline Ring | C=N / C=C Stretch | 1590–1620 cm⁻¹ | 1590–1610 cm⁻¹ | Minor Shift : Ortho-twist reduces conjugation slightly, shifting peaks to higher wavenumbers. |

| Ar-H (OOP) | Bending (Fingerprint) | 735–770 cm⁻¹ (Strong) | 800–860 cm⁻¹ (Strong) | CRITICAL DIAGNOSTIC : Ortho-substitution yields a single strong band ~750 cm⁻¹. Para-substitution yields bands >800 cm⁻¹.[1] |

Experimental Protocol: FTIR

-

Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples due to ease of use; KBr pellet is recommended if resolution in the fingerprint region is poor.

-

Step-by-Step:

-

Blanking: Clean the crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Sample Prep: Place ~2 mg of crystalline 2-o-tolylquinoline on the diamond crystal. Apply pressure using the anvil until the force gauge reads 80-100 units (ensure intimate contact).

-

Acquisition: Scan from 4000 to 600 cm⁻¹.

-

Validation: Check for the characteristic "Ortho-Multiplet" pattern in the 750 cm⁻¹ region. If a strong doublet appears at 810/840 cm⁻¹, suspect para-isomer contamination.

-

Mass Spectrometry: The "Ortho Effect"

While both isomers share a molecular ion (

Fragmentation Logic

-

Molecular Ion (

): m/z 219 (Base peak for both). -

Primary Loss (

): Loss of -

Secondary Loss (

): The ortho-isomer shows a higher abundance of

Visualization: MS Fragmentation Pathway[3]

Figure 1: Proposed fragmentation pathway highlighting the Ortho Effect stabilization path (m/z 218) which is less favorable in para-isomers.

Experimental Protocol: GC-MS / ESI-MS

-

Ionization: Electron Impact (EI) at 70 eV is required for structural fingerprinting. ESI (Soft ionization) will only show

and is insufficient for isomer differentiation without MS/MS. -

Method:

-

Inlet: 250°C. Split ratio 50:1.

-

Column: HP-5MS or equivalent (non-polar).

-

Gradient: 100°C (1 min) → 20°C/min → 300°C.

-

Analysis: Extract ion chromatograms (EIC) for m/z 219, 218, and 204. Calculate the ratio of 218/219. A higher ratio typically indicates the ortho-isomer due to H-transfer stabilization.

-

Integrated Analytical Workflow

To ensure rigorous identification, researchers should follow this decision matrix. This prevents "false positives" where a sample is pure but misidentified due to solvent peaks or instrumental artifacts.

Figure 2: Logical decision tree for validating regioisomer purity.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on FTIR bending vibrations for ortho/meta/para substitution).

- Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.

-

NIST Chemistry WebBook. "Quinoline Mass Spectrum & IR Data". National Institute of Standards and Technology.

-

Kuz'mina, L. G., et al. (2011).[2] "Structure and fluorescence of 2-arylquinoline derivatives." Journal of Structural Chemistry. (Provides structural context for aryl-quinolines).

-

Martens, J., et al. (2020). "Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy." Analyst. (Advanced differentiation techniques).

Sources

Comparative Guide: Photophysics of 2-Phenylquinoline vs. 2-(2-Methylphenyl)quinoline

Topic: Comparison of Emission Spectra: 2-phenylquinoline vs. 2-(2-Methylphenyl)quinoline Content Type: Technical Comparison Guide Audience: Researchers, Photochemists, and Drug Discovery Scientists

Executive Summary: The "Ortho-Effect" in Fluorescence

This guide analyzes the photophysical divergence between 2-phenylquinoline (2-PQ) and its ortho-methylated derivative, 2-(2-methylphenyl)quinoline (2-MPQ) .

For researchers utilizing these scaffolds in OLEDs, fluorescent sensors, or medicinal chemistry, the distinction is critical:

-

2-PQ behaves as a planar, conjugated system , exhibiting strong absorption and standard Stokes shifts.

-

2-MPQ exhibits the "Ortho-Effect," where steric hindrance forces a torsional twist between the phenyl and quinoline rings. This disrupts

-conjugation, leading to hypsochromic (blue) shifts in absorption, reduced molar extinction coefficients, and altered quantum yields due to enhanced non-radiative decay channels.

Molecular Architecture & Mechanistic Logic

To understand the spectra, one must understand the geometry. The fluorescence of biaryl systems is governed by the dihedral angle (

Diagram: Steric Inhibition of Resonance

The following diagram illustrates the causal link between the ortho-methyl group, structural twisting, and the resulting spectral properties.

Caption: Flowchart demonstrating how the ortho-methyl substituent forces a conformational change, disrupting conjugation and altering spectral output.

Photophysical Comparison Data

The following data summarizes the spectral differences observed in non-polar solvents (e.g., Cyclohexane or Hexane) where specific solvent-solute interactions (like H-bonding) are minimized.

| Feature | 2-Phenylquinoline (2-PQ) | 2-(2-Methylphenyl)quinoline (2-MPQ) | Mechanistic Cause |

| Geometry | Near-Planar ( | Twisted ( | Steric hindrance of o-CH |

| Abs Max ( | ~320–340 nm | ~300–320 nm (Blue Shift) | Reduced effective conjugation length. |

| Molar Extinction ( | High | Lower | Transition dipole moment decreases with twist. |

| Emission Max ( | ~370–380 nm (Monomer) | ~360–375 nm (Often weaker) | Franck-Condon state energy gap increases. |

| Quantum Yield ( | Moderate to High | Generally Lower | Torsional relaxation competes with fluorescence. |

| Stokes Shift | Standard | Variable | Dependence on excited-state planarization. |

Expert Insight: The "Loose Bolt" Effect

In 2-MPQ, the twisted phenyl ring acts like a "loose bolt." Upon excitation, the molecule may attempt to planarize to stabilize the charge transfer state (TICT). However, the methyl group creates a rotational barrier.[1] If the molecule rotates away from planarity in the excited state to relieve strain, it opens a non-radiative decay channel (

Experimental Protocols for Validation

Protocol: Comparative Spectral Analysis

Reagents:

-

Solvent: Spectroscopic grade Cyclohexane (non-polar) and Ethanol (polar).

-

Control: Quinine Sulfate (standard) or 9,10-Diphenylanthracene.[2]

-

Base: Triethylamine (TEA).

Step-by-Step Methodology:

-

Solvent Verification (The "Acid Test"):

-

Why: Chloroform and alcohols often contain trace acids that protonate the quinoline nitrogen, causing a massive red shift (green emission) that masks the intrinsic spectra.

-

Action: Add 1 drop of TEA to your solvent blank before dissolving the sample to ensure the neutral species is measured.

-

-

Concentration Series (Avoid Inner Filter Effect):

-

Excitation Scans:

-

Set emission monochromator to expected max (e.g., 400 nm).

-

Scan excitation from 250 nm to 380 nm.

-

Result: 2-PQ will show a broader, red-shifted excitation band compared to the sharper, blue-shifted band of 2-MPQ.

-

-

Quantum Yield Determination (

):-

Use the comparative method:

-

Where

is the slope of Integrated Fluorescence vs. Absorbance.[5] -